molecular formula C12H15NO3 B184845 Methyl 2-butyramidobenzoate CAS No. 30006-30-5

Methyl 2-butyramidobenzoate

Cat. No.: B184845
CAS No.: 30006-30-5
M. Wt: 221.25 g/mol
InChI Key: MNUMHOYHSWYZPB-UHFFFAOYSA-N
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Description

Methyl 2-butyramidobenzoate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the amide group is substituted with a butyramido group

Scientific Research Applications

Methyl 2-butyramidobenzoate has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-butyramidobenzoate can be synthesized through a multi-step process involving the esterification of 2-aminobenzoic acid with methanol, followed by the acylation of the resulting methyl 2-aminobenzoate with butanoic acid chloride. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane. The reaction is carried out at room temperature for a short duration, followed by refluxing to complete the acylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-butyramidobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-butyramidobenzoic acid and methanol.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of amides to amines.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed using sulfuric acid.

Major Products Formed:

    Hydrolysis: 2-Butyramidobenzoic acid and methanol.

    Reduction: Methyl 2-butylaminobenzoate.

    Substitution: Depending on the substituent introduced, products such as nitro, sulfo, or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of methyl 2-butyramidobenzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can interact with biological targets. The amide group can form hydrogen bonds and participate in various biochemical interactions. The aromatic ring can engage in π-π interactions and other non-covalent interactions with molecular targets. These interactions can influence the compound’s biological activity and its potential as a pharmacological agent .

Comparison with Similar Compounds

Methyl 2-butyramidobenzoate can be compared with other similar compounds, such as:

    Methyl 2-aminobenzoate: Lacks the butyramido group, making it less versatile in terms of chemical reactivity.

    Ethyl 2-butyramidobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its solubility and reactivity.

    Methyl 4-butyramidobenzoate: The position of the butyramido group is different, which can influence the compound’s chemical properties and reactivity.

Uniqueness: this compound’s unique combination of ester and amide functional groups, along with its specific substitution pattern on the aromatic ring, makes it a valuable compound for various chemical and biological applications. Its structural features allow for diverse chemical modifications and interactions, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-(butanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-6-11(14)13-10-8-5-4-7-9(10)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUMHOYHSWYZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184085
Record name Methyl 2-((1-oxobutyl)amino)benzoate
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30006-30-5
Record name Benzoic acid, 2-[(1-oxobutyl)amino]-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-((1-oxobutyl)amino)benzoate
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Record name Methyl 2-((1-oxobutyl)amino)benzoate
Source EPA DSSTox
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Record name Methyl 2-[(1-oxobutyl)amino]benzoate
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